molecular formula C21H16N2O4 B11505175 3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indene-2,1'-pyrrolo[3,4-c]pyrrole]-1,3,4',6'(3'H,5'H)-tetrone

3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indene-2,1'-pyrrolo[3,4-c]pyrrole]-1,3,4',6'(3'H,5'H)-tetrone

Cat. No.: B11505175
M. Wt: 360.4 g/mol
InChI Key: UCSAUIRKRFKHFA-UHFFFAOYSA-N
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Description

3’-METHYL-5’-PHENYL-1,3,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDENE-2,1’-PYRROLO[3,4-C]PYRROLE]-1,3,4’,6’-TETRONE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its intricate arrangement of indene and pyrrole rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-METHYL-5’-PHENYL-1,3,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDENE-2,1’-PYRROLO[3,4-C]PYRROLE]-1,3,4’,6’-TETRONE involves multiple steps, starting with the preparation of the indene and pyrrole precursors. The reaction typically involves the condensation of these precursors under controlled conditions, followed by cyclization to form the spirocyclic structure. Common reagents used in these reactions include iron (III) chloride and p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3’-METHYL-5’-PHENYL-1,3,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDENE-2,1’-PYRROLO[3,4-C]PYRROLE]-1,3,4’,6’-TETRONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

3’-METHYL-5’-PHENYL-1,3,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDENE-2,1’-PYRROLO[3,4-C]PYRROLE]-1,3,4’,6’-TETRONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-METHYL-5’-PHENYL-1,3,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDENE-2,1’-PYRROLO[3,4-C]PYRROLE]-1,3,4’,6’-TETRONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-METHYL-5’-PHENYL-1,3,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDENE-2,1’-PYRROLO[3,4-C]PYRROLE]-1,3,4’,6’-TETRONE stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural complexity makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C21H16N2O4/c1-11-15-16(20(27)23(19(15)26)12-7-3-2-4-8-12)21(22-11)17(24)13-9-5-6-10-14(13)18(21)25/h2-11,15-16,22H,1H3

InChI Key

UCSAUIRKRFKHFA-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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